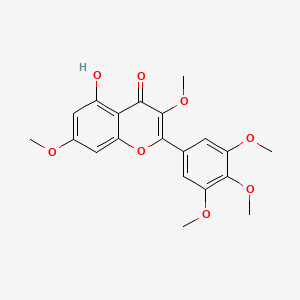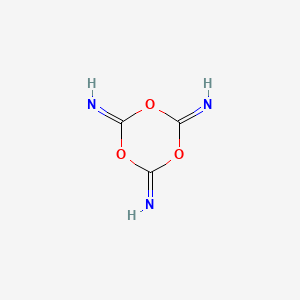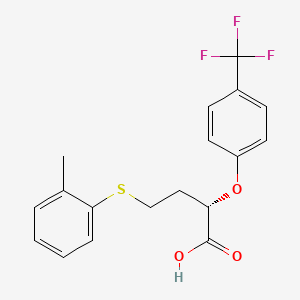
Pemaglitazar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity.
Wissenschaftliche Forschungsanwendungen
PPARα/γ Dual Agonism and Metabolic Regulation
Pemaglitazar, a dual α/γ peroxisome proliferator-activated receptor (PPAR) activator, has been extensively studied for its impact on metabolic regulation. Research has shown that it significantly affects lipid metabolism and glucose levels, particularly in models of obesity and diabetes. For example, studies on chiglitazar, a similar PPARα/γ dual agonist, demonstrated its effectiveness in improving insulin resistance and dyslipidemia in obese rat models. Chiglitazar improved insulin and glucose tolerance, decreased plasma insulin levels, and enhanced insulin sensitivity. Additionally, it positively influenced lipid homeostasis, reducing triglyceride, total cholesterol, and low-density lipoprotein cholesterol levels (Li et al., 2006).
Metabolism and Disposition in Humans
The metabolism and disposition of Pemaglitazar have been a focus of several studies. For instance, the metabolism of 14C-Labeled Peliglitazar, a compound similar to Pemaglitazar, was analyzed in humans. This study provided insights into the drug's plasma concentration, elimination half-life, and the major components in plasma. It highlighted that a significant portion of the radioactive dose is recovered in feces, indicating the predominant clearance pathway through biliary elimination (Wang et al., 2011).
Influence on Endothelial Function and Atherogenesis
Pemaglitazar's impact on vascular function and atherogenesis has been explored, particularly in relation to its effects on endothelial progenitor cells. Studies on compounds like aleglitazar, another PPARα/γ agonist, showed significant improvements in endothelial function and reductions in atherosclerosis in specific animal models. These effects were attributed to altered lipoprotein profiles and anti-inflammatory effects on the vascular system (Werner et al., 2014).
Clinical Implications in Various Diseases
The clinical implications of PPAR agonists like Pemaglitazar are vast, covering metabolic diseases, chronic inflammatory diseases, and other conditions. Research indicates that different agonists of the same PPAR subtype can exhibit varied safety profiles and clinical outcomes. Notably, dual- or pan-PPAR agonists, which include compounds similar to Pemaglitazar, have shown promising outcomes in diseases like type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (Cheng et al., 2019).
Eigenschaften
CAS-Nummer |
496050-39-6 |
|---|---|
Molekularformel |
C18H17F3O3S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2S)-4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C18H17F3O3S/c1-12-4-2-3-5-16(12)25-11-10-15(17(22)23)24-14-8-6-13(7-9-14)18(19,20)21/h2-9,15H,10-11H2,1H3,(H,22,23)/t15-/m0/s1 |
InChI-Schlüssel |
YDTVNTDYQGJBOX-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1SCC[C@@H](C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
SMILES |
CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CC1=CC=CC=C1SCCC(C(=O)O)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



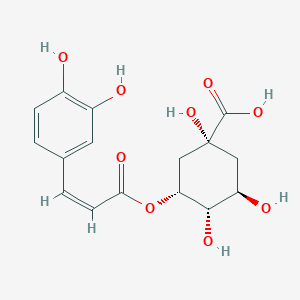
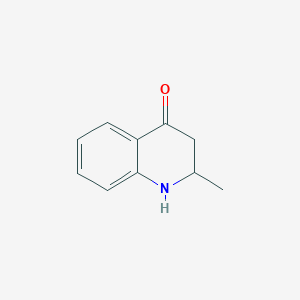
![(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252865.png)
![N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide](/img/structure/B1252866.png)
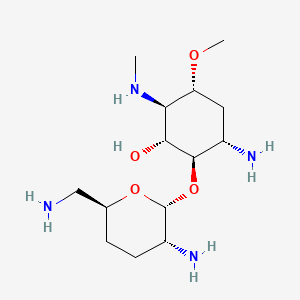



![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252872.png)
![[(4R,6R,8R)-11-[2-[2-[[(4R,6R,8R)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1252875.png)

